

## Meta-analysis of Nelonemdaz clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nelonemdaz |           |
| Cat. No.:            | B1678020   | Get Quote |

A Meta-Analysis of Nelonemdaz Clinical Trial Data for Ischemic Stroke

**Nelonemdaz**, a neuroprotective drug candidate, has been the subject of multiple clinical trials to assess its efficacy and safety in treating acute ischemic stroke. This comparison guide provides a meta-analysis of the available Phase II and Phase III clinical trial data for **Nelonemdaz**, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Nelonemdaz** is a multi-target neuroprotectant with a dual mechanism of action.[1][2][3] It acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and as a potent scavenger of free radicals.[4][5][6] This dual action is designed to reduce both the excitotoxicity mediated by excessive glutamate release and the oxidative stress that are major contributors to neuronal cell death following an ischemic stroke.[1][2][3]





Click to download full resolution via product page

Caption: Signaling pathway of **Nelonemdaz** in ischemic stroke.



## **Clinical Trial Data Summary**

The primary clinical evidence for **Nelonemdaz** comes from the Phase II (SONIC) and Phase III (RODIN) trials, both conducted in South Korea. These trials evaluated the efficacy and safety of **Nelonemdaz** in patients with acute ischemic stroke who underwent endovascular thrombectomy.

#### **Phase II SONIC Trial**

The SONIC trial was a randomized, double-blind, placebo-controlled study that enrolled 208 patients.[7][8] Patients were assigned to one of three groups: placebo, low-dose **Nelonemdaz** (2750 mg), or high-dose **Nelonemdaz** (5250 mg).[7][9] The primary outcome was the proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 12 weeks, indicating functional independence.[7][9]

While the study did not show a statistically significant difference in the primary outcome among the three groups, a favorable trend was observed in the **Nelonemdaz**-treated groups.[7][9][10] No serious adverse events related to the drug were reported.[7][10]

| Outcome<br>Measure (at 12<br>weeks)   | Placebo (n=61) | Low-Dose<br>Nelonemdaz<br>(n=65) | High-Dose<br>Nelonemdaz<br>(n=57) | p-value |
|---------------------------------------|----------------|----------------------------------|-----------------------------------|---------|
| mRS 0-2 (%)                           | 54.1           | 61.5                             | 63.2                              | 0.5578  |
| Common Odds<br>Ratio (vs.<br>Placebo) | -              | 1.55 (90% CI:<br>0.92-2.60)      | 1.61 (90% CI:<br>0.94-2.76)       | -       |
| mRS 0 (%)                             | 8.2            | 23.6                             | 33.3                              | -       |

Data sourced from the SONIC Phase II trial results.[7][9][11]

#### **Phase III RODIN Trial**

The RODIN trial was a larger, multicenter, double-blind, placebo-controlled Phase III study involving 496 patients with acute ischemic stroke who received endovascular thrombectomy.[4] The primary endpoint was a favorable shift in the mRS scores at 12 weeks.[4]



The trial did not meet its primary endpoint, with no significant difference in the distribution of mRS scores between the **Nelonemdaz** and placebo groups.[4] The occurrence of symptomatic intracranial hemorrhage and infarct volume also did not differ significantly between the groups. [4]

| Outcome Measure (at 12 weeks)           | Placebo      | Nelonemdaz               |
|-----------------------------------------|--------------|--------------------------|
| Common Odds Ratio for mRS shift         | -            | 0.95 (95% CI, 0.69-1.31) |
| Median mRS score                        | 2 (IQR, 1-4) | 2 (IQR, 1-4)             |
| Symptomatic Intracranial Hemorrhage (%) | 0.9          | 2.7                      |
| Infarct Volume (mL)                     | 38           | 42                       |

Data sourced from the RODIN Phase III trial results.[4]

#### **Post-Hoc Pooled Analysis of SONIC and RODIN Trials**

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential time-dependent treatment effect of **Nelonemdaz**.[12] This analysis indicated that earlier administration of the drug, specifically within 70 minutes of emergency room arrival, was associated with significantly better outcomes.[1][2][12]

In patients who received **Nelonemdaz** within this early therapeutic window, there was a significant beneficial shift in the mRS distribution compared to placebo.[2][12]



| Outcome Measure<br>(at 12 weeks) -<br>Early<br>Administration<br>(<70 mins) | Placebo (n=48) | Nelonemdaz (n=51)              | p-value |
|-----------------------------------------------------------------------------|----------------|--------------------------------|---------|
| Adjusted Common Odds Ratio for mRS shift                                    | -              | 2.22 (95% CI, 1.03 to<br>4.80) | 0.043   |
| mRS 0-2 (%)                                                                 | 50.0           | 68.6                           | 0.112   |
| Median mRS score                                                            | 3 (IQR, 1-4)   | 1 (IQR, 0-4)                   | -       |

Data from the post-hoc pooled analysis of the SONIC and RODIN trials.[12]

# **Experimental Protocols Clinical Trial Workflow**

The general workflow for the SONIC and RODIN trials involved screening patients with acute ischemic stroke who were candidates for endovascular thrombectomy.[7][13] Following informed consent, patients were randomized to receive either **Nelonemdaz** or a placebo. The initial infusion of the study drug was administered before the start of the thrombectomy procedure.[9]



Click to download full resolution via product page

Caption: Generalized workflow of the Nelonemdaz clinical trials.



#### **Key Methodologies**

- Patient Population: Patients with acute ischemic stroke due to large vessel occlusion in the
  anterior circulation who were eligible for endovascular thrombectomy within a specified time
  from symptom onset (e.g., <8 hours for SONIC, <12 hours for RODIN).[6][7][14]</li>
- Intervention: Intravenous infusion of **Nelonemdaz** or placebo. The dosing regimen in the SONIC trial consisted of a loading dose followed by maintenance doses for 5 days.[9] The RODIN trial used a total dose of 5,250 mg administered in 10 doses over 5 days.[13]
- Primary Endpoint Assessment: The primary outcome was assessed using the modified Rankin Scale (mRS), a 7-point scale ranging from 0 (no symptoms) to 6 (death).[4][7] The RODIN trial used a shift analysis of the mRS scores, which provides a more comprehensive assessment of the treatment effect across the entire scale.[4]
- Statistical Analysis: The primary analysis for the RODIN trial was an ordinal logistic regression model to estimate the common odds ratio for a favorable shift in mRS scores.[4]
   For the SONIC trial, the proportion of patients achieving functional independence (mRS 0-2) was compared between groups.[7]

### Conclusion

The Phase III RODIN trial did not demonstrate a significant benefit of **Nelonemdaz** in the overall population of acute ischemic stroke patients undergoing endovascular thrombectomy.[4] However, the Phase II SONIC trial showed a favorable trend, and a post-hoc pooled analysis of both trials suggests that early administration of **Nelonemdaz** may be crucial for its neuroprotective effects.[10][12] These findings have led to the initiation of a new global Phase III trial, RENEW, which will further investigate the efficacy of **Nelonemdaz** when administered early to stroke patients.[1][2] The safety profile of **Nelonemdaz** has been consistently favorable throughout the clinical trials.[7][10] Further research is warranted to confirm the potential therapeutic window and efficacy of **Nelonemdaz** in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. biopharmaapac.com [biopharmaapac.com]
- 2. GNT Pharma Reports Significant Improvements in Stroke Patients Treated with its pioneering Phase 3 Drug Nelonemdaz™ [prnewswire.com]
- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 4. Nelonemdaz and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rescue on Reperfusion Damage in Cerebral Infarction by Nelonemdaz (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of Nelonemdaz in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GNT Pharma Announces Approval of IND Application for the [globenewswire.com]
- 7. Nelonemdaz for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Nelonemdaz for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. GNT Pharma Announces Positive Top-Line Results in a Phase II Study of Nelonemdaz for Acute Ischemic Stroke Patients Treated With Endovascular Thrombectomy [businesswire.com]
- 12. Early Administration of Nelonemdaz May Improve the Stroke Outcomes in Patients With Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. j-stroke.org [j-stroke.org]
- 14. GNT Pharma touts Nelonemdaz's efficacy at stroke conference, eyeing 2024 launch <
   <p>Pharma < Article KBR [koreabiomed.com]</p>
- To cite this document: BenchChem. [Meta-analysis of Nelonemdaz clinical trial data].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678020#meta-analysis-of-nelonemdaz-clinical-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com